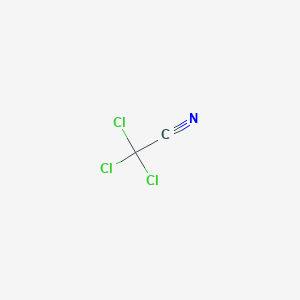

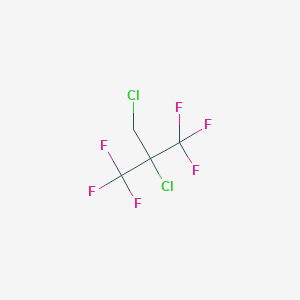

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane, commonly referred to as CFC-12, is a non-flammable, colorless, odorless, and non-toxic gas. It is one of the most widely used chlorofluorocarbons (CFCs) and has been used in a variety of industrial and commercial applications since the 1930s. CFC-12 is a colorless, odorless, non-toxic gas that is widely used in refrigeration, air conditioning, aerosol propellants, and fire extinguishers. Its chemical formula is CClF3. CFC-12 is a greenhouse gas and is known to be a major contributor to the depletion of stratospheric ozone.

科学的研究の応用

Organic Chemistry: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene

- Summary of Application : This compound serves as a building block in the synthesis of benzyl amines, ethers, and esters through nucleophilic substitution of a benzylic halide . It’s particularly useful because it provides access to a wide array of compounds with applications in medicinal chemistry, agrochemistry, and materials science .

- Methods of Application : The compound is synthesized in one step to afford a common precursor to a benzylic halide . It serves as an electrophile in substitution reactions with a variety of nucleophiles .

- Results or Outcomes : The development of this method for the functionalization of azaborines could have a great impact on the discovery of novel drug candidates . The research on azaborines has been focused on their core, with further functionalization of an azaborine limited to boron and simple electrophilic aromatic substitution of the azaborine substructure .

Atmospheric Chemistry: Reactions of 3-chloro-2-methyl-1-propene with OH Radical

- Summary of Application : The compound 3-chloro-2-methyl-1-propene (3CMP) is highly reactive in the troposphere due to its unsaturated structure . It reacts with OH radicals, forming alkyl radical intermediates and intermediate adducts .

- Methods of Application : The reaction mechanism of 3CMP with OH radical was investigated using electronic structure calculations and kinetic modelling . The rate constants were computed within the temperature range of 200–1000 K .

- Results or Outcomes : The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride . These products may be transported to the stratosphere, affecting the ozone layer .

Organic Chemistry: Substitution Reactions of Methylbenzene and Chlorine

- Summary of Application : When a mixture of methylbenzene and chlorine is exposed to ultraviolet light, a substitution reaction occurs in the methyl group, producing (chloromethyl)benzene .

- Methods of Application : The reaction is initiated by exposure to ultraviolet light . All the hydrogens in the methyl group can be replaced by chlorine atoms .

- Results or Outcomes : The product of this reaction, (chloromethyl)benzene, is a chlorinated hydrocarbon that can be used in various applications .

Atmospheric Chemistry: Reactions of 3-chloro-2-methyl-1-propene with Other Atmospheric Oxidants

- Summary of Application : The compound 3-chloro-2-methyl-1-propene (3CMP) is highly reactive in the troposphere due to its unsaturated structure . It reacts with other atmospheric oxidants, such as HO2, NO and NO2 radicals .

- Methods of Application : The reaction mechanism of 3CMP with these oxidants was investigated using electronic structure calculations and kinetic modelling . The rate constants were computed within the temperature range of 200–1000 K .

- Results or Outcomes : The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride . These products may be transported to the stratosphere, affecting the ozone layer .

Organic Chemistry: Multiple Substitution in the Methylbenzene and Chlorine Reaction

- Summary of Application : When a mixture of methylbenzene and chlorine is exposed to ultraviolet light, a substitution reaction occurs in the methyl group, producing (chloromethyl)benzene . However, the reaction doesn’t stop there, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .

- Methods of Application : The reaction is initiated by exposure to ultraviolet light . All the hydrogens in the methyl group can be replaced by chlorine atoms .

- Results or Outcomes : The product of this reaction, (chloromethyl)benzene, is a chlorinated hydrocarbon that can be used in various applications .

特性

IUPAC Name |

2-chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-1-2(6,3(7,8)9)4(10,11)12/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDXNQXIECRUSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378856 |

Source

|

| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

CAS RN |

138690-25-2 |

Source

|

| Record name | 2-Chloro-2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)

![Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)](/img/structure/B146775.png)

![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)